3-Iodo-4-neopentylbenzoic acid
Description
3-Iodo-4-neopentylbenzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 3-position and a neopentyl group (2,2-dimethylpropyl) at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₅IO₂, with a molecular weight of 318.15 g/mol. The neopentyl group introduces significant steric bulk, distinguishing it from simpler alkyl or functional group substitutions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions requiring steric hindrance or tailored lipophilicity .
Properties
CAS No. |
1131588-20-9 |
|---|---|
Molecular Formula |
C12H15IO2 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)7-9-5-4-8(11(14)15)6-10(9)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
DZSQYSGNPHEEBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CC(C)(C)CC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Iodo-4-neopentylbenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Features
This compound :
- Substituent : Neopentyl (branched alkyl, -CH₂C(CH₃)₂).
- Steric hindrance : High due to bulky neopentyl group, which may impede nucleophilic or catalytic interactions.
- Electronic effects : The alkyl group weakly donates electrons via induction, slightly reducing the carboxylic acid’s acidity compared to unsubstituted benzoic acid.
3-Iodo-4-methylbenzoic acid (CAS 82998-57-0):
- 3-Iodo-4-methoxybenzoic acid: Substituent: Methoxy (-OCH₃).
- 3-Iodo-4-(isobutylamino)benzoic acid: Substituent: Isobutylamino (-NHCH₂CH(CH₃)₂). Functionality: The amino group allows for pH-dependent solubility and participation in hydrogen bonding, making it suitable for bioactive molecule design .
Physical and Chemical Properties
Research Findings and Trends
- Steric Effects in Catalysis : Neopentyl-substituted compounds show reduced yields in Pd-catalyzed reactions compared to less hindered analogs, necessitating optimized catalysts .
- Lipophilicity and Bioavailability : The neopentyl group’s logP (~3.5) exceeds methyl (~2.2) and methoxy (~1.8) variants, suggesting utility in blood-brain barrier penetration studies.
- Thermal Stability : Branched alkyl groups (e.g., neopentyl) enhance thermal stability, making the compound suitable for high-temperature reactions.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 3-Iodo-4-neopentylbenzoic acid in the laboratory?
- Methodological Answer : Always use personal protective equipment (PPE), including non-permeable gloves, safety goggles, and lab coats. For skin contact, immediately remove contaminated clothing and wash with soap and water; for eye exposure, rinse cautiously with water for 15 minutes and seek medical attention if irritation persists . Implement engineering controls like fume hoods to minimize inhalation risks, and ensure proper waste segregation for hazardous byproducts .
Q. How can researchers optimize the synthesis of this compound to improve yields?
- Methodological Answer : Systematically vary reaction parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor intermediates via thin-layer chromatography (TLC) and characterize products using H/C NMR to confirm structural integrity. For example, adjusting stoichiometry of the iodination step may reduce side-product formation .
Q. What analytical techniques are critical for confirming the purity and identity of this compound?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold). Validate structural identity via H/C NMR and FT-IR spectroscopy, cross-referencing peaks with authoritative databases like NIST Chemistry WebBook for benzoic acid derivatives . Elemental analysis (EA) and mass spectrometry (MS) further corroborate molecular composition .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR signal overlap) for this compound?
- Methodological Answer : Employ heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping signals. Compare data with structurally analogous compounds (e.g., 3-iodosylbenzoic acid derivatives) and validate using computational NMR prediction tools. Document inconsistencies transparently, adhering to standardized reporting frameworks (e.g., WHO guidelines for data reproducibility) .
Q. What retrosynthetic strategies are viable for modifying the neopentyl or iodo substituents in this compound?
- Methodological Answer : Use AI-driven synthesis planners (e.g., PubChem’s retrosynthesis module) to prioritize routes with minimal protecting-group requirements. For iodination, evaluate electrophilic substitution vs. metal-catalyzed cross-coupling. For neopentyl functionalization, explore radical-mediated alkylation or photoredox catalysis under inert conditions .
Q. How can degradation pathways of this compound be analyzed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40–60°C, pH 1–13) and analyze degradation products via LC-MS/MS. Compare fragmentation patterns with literature on iodinated aromatics (e.g., 3-iodosylbenzoic acid’s oxidative behavior). Use kinetic modeling to predict shelf-life under standard storage conditions .
Q. What experimental designs are recommended to assess the compound’s stability in long-term storage when data are unavailable?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples under controlled humidity (desiccators) and temperature (-20°C, 4°C, RT) for 6–12 months, periodically testing purity via HPLC. Reference analogous compounds (e.g., 4-nitrobenzoic acid) for baseline stability expectations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
